molecular formula C8H7NO4S B13153402 Methyl 2-nitro-3-sulfanylbenzoate CAS No. 62486-44-6

Methyl 2-nitro-3-sulfanylbenzoate

Cat. No.: B13153402
CAS No.: 62486-44-6
M. Wt: 213.21 g/mol
InChI Key: RFVVMFWJEGJFJY-UHFFFAOYSA-N
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Description

Methyl 2-nitro-3-sulfanylbenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, featuring a nitro group at the second position and a sulfanyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-3-sulfanylbenzoate typically involves the nitration of methyl 3-sulfanylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-3-sulfanylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-nitro-3-sulfanylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-nitro-3-sulfanylbenzoate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate enzyme activity and affect cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-nitro-3-sulfanylbenzoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62486-44-6

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 2-nitro-3-sulfanylbenzoate

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)5-3-2-4-6(14)7(5)9(11)12/h2-4,14H,1H3

InChI Key

RFVVMFWJEGJFJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)S)[N+](=O)[O-]

Origin of Product

United States

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